Suppression of Degradative Chain Transfer in Free-Radical Polymerization
During photoinitiated polymerization, 1-vinylimidazole suffers from significant degradative chain transfer to the monomer, which causes the polymerization rate to deviate from first-order kinetics and plateau at higher monomer concentrations [1]. In contrast, 2-methyl-1-vinylimidazole does not exhibit this behavior, as the 2-methyl group blocks the degradative addition pathway [1]. This mechanistic difference is reflected in a substantial difference in the measured activation energy for the propagation step.
| Evidence Dimension | Activation Energy for Propagation (E_a) |
|---|---|
| Target Compound Data | 3.9 kcal/mol |
| Comparator Or Baseline | 1-Vinylimidazole: 1.5 kcal/mol |
| Quantified Difference | +2.4 kcal/mol (160% increase) |
| Conditions | Photoinitiated solution polymerization, methanol, 0.25 mol/L monomer concentration. |
Why This Matters
The higher activation energy for 2-methyl-1-vinylimidazole indicates a more controlled and predictable polymerization, enabling the synthesis of polymers with well-defined molecular weights and architectures.
- [1] Joshi, M. G.; Rodriguez, F. Photoinitiated polymerization of 1-vinylimidazole. J. Appl. Polym. Sci. 1984, 29 (4), 1345-1354. View Source
